molecular formula C35H42O21 B593530 Rindoside CAS No. 128420-44-0

Rindoside

Cat. No. B593530
CAS RN: 128420-44-0
M. Wt: 798.7
InChI Key: XINNQYBYFFJBAM-OBOKACSWSA-N
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Description

Rindoside is a chemical compound with the molecular formula C35H42O21 . It has an average mass of 798.695 Da and a monoisotopic mass of 798.221863 Da . It is characterized by 13 defined stereocentres .


Physical And Chemical Properties Analysis

Rindoside’s physical and chemical properties such as its solubility, melting point, boiling point, etc., are not specified in the available resources .

Scientific Research Applications

  • A Secoiridoid Glucoside from Gentiana scabra var. buergeri (Ikeshiro, Mase, & Tomita, 1990): This study isolated a new acylsecoiridoid glucoside, named rindoside, along with a known iridoid glucoside, loganic acid, from the rhizomes and roots of Gentiana scabra var. Buergeri. The structure of rindoside was established through chemical and spectral evidence. This paper provides foundational knowledge about the chemical structure and origins of rindoside, which is crucial for understanding its potential applications in scientific research (Ikeshiro, Mase, & Tomita, 1990).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aR)-4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O21/c1-5-18-32(49-12-19-31(45)47-10-9-35(18,19)46)56-34-29(51-16(4)39)28(50-15(3)38)27(22(54-34)13-48-14(2)37)55-30(44)17-7-6-8-20(23(17)40)52-33-26(43)25(42)24(41)21(11-36)53-33/h5-8,12,18,21-22,24-29,32-34,36,40-43,46H,1,9-11,13H2,2-4H3/t18-,21+,22+,24+,25-,26+,27+,28-,29+,32-,33+,34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINNQYBYFFJBAM-OBOKACSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C3(CCOC(=O)C3=CO2)O)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@]3(CCOC(=O)C3=CO2)O)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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